molecular formula C9H13N B14226790 (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile CAS No. 827342-54-1

(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile

Cat. No.: B14226790
CAS No.: 827342-54-1
M. Wt: 135.21 g/mol
InChI Key: PCAASBWYDPNHOZ-SECBINFHSA-N
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Description

(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a tert-butyl group, a methylidene group, and a carbonitrile group

Preparation Methods

The synthesis of (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a similar carbene source. The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to (1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile include other cyclopropane derivatives with different substituents These compounds may share similar reactivity and applications but differ in their specific chemical and physical properties

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and the development of novel applications.

Properties

CAS No.

827342-54-1

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

(1S)-1-tert-butyl-2-methylidenecyclopropane-1-carbonitrile

InChI

InChI=1S/C9H13N/c1-7-5-9(7,6-10)8(2,3)4/h1,5H2,2-4H3/t9-/m1/s1

InChI Key

PCAASBWYDPNHOZ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)[C@]1(CC1=C)C#N

Canonical SMILES

CC(C)(C)C1(CC1=C)C#N

Origin of Product

United States

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